molecular formula C16H17N3O4 B11681668 N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11681668
M. Wt: 315.32 g/mol
InChI Key: KSNHYZVENWMWLP-VCHYOVAHSA-N
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Description

N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyridine ring and a trimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation of pyridine-3-carbohydrazide with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves similar condensation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the pyridine ring and the trimethoxyphenyl group also contributes to its distinct properties compared to other hydrazones.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O4/c1-21-13-7-6-11(14(22-2)15(13)23-3)10-18-19-16(20)12-5-4-8-17-9-12/h4-10H,1-3H3,(H,19,20)/b18-10+

InChI Key

KSNHYZVENWMWLP-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OC)OC

Origin of Product

United States

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